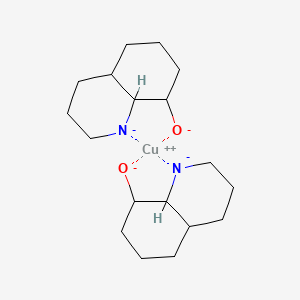
copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate is a complex organic compound that features a copper ion coordinated with a quinoline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate typically involves the reaction of a quinoline derivative with a copper salt under specific conditions. One common method involves the use of copper(II) nitrate and the quinoline derivative in an organic solvent such as ethanol. The reaction is carried out under reflux conditions, allowing the formation of the copper complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced under specific conditions to yield lower oxidation state copper complexes.
Substitution: The ligand in the complex can be substituted with other ligands, leading to the formation of new copper complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including coupling reactions and oxidation processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate exerts its effects involves the coordination of the copper ion with the quinoline ligand. This coordination can influence the redox properties of the copper ion, making it an effective catalyst in various reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme mimicking in biological systems or catalytic activity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: These compounds have similar structural features and are used in fragrance and flavor industries.
Naphthalene derivatives: Compounds like naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)- share structural similarities and are used in various chemical applications.
Uniqueness
Copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate is unique due to its specific coordination with copper and the resulting chemical properties
Eigenschaften
Molekularformel |
C18H30CuN2O2-2 |
|---|---|
Molekulargewicht |
370.0 g/mol |
IUPAC-Name |
copper;3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-id-8-olate |
InChI |
InChI=1S/2C9H15NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*7-9H,1-6H2;/q2*-2;+2 |
InChI-Schlüssel |
PGNROCRQQCBMGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC[N-]C2C(C1)[O-].C1CC2CCC[N-]C2C(C1)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


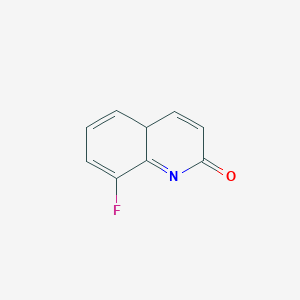
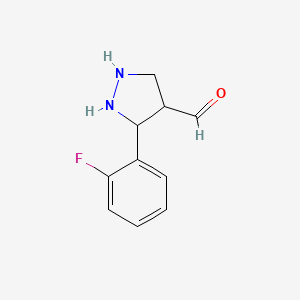
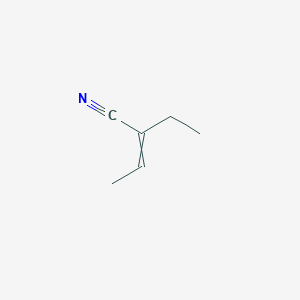
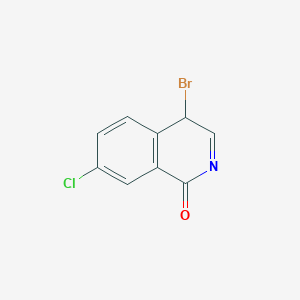
![5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one](/img/structure/B12356292.png)
![4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12356294.png)
![4(1H)-Pyrimidinone,2,3-dihydro-5-[(2-hydroxy-1-naphthalenyl)methyl]-6-phenyl-2-thioxo-](/img/structure/B12356302.png)

![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12356312.png)
![Methyl 9-chloro-6-oxobenzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B12356319.png)
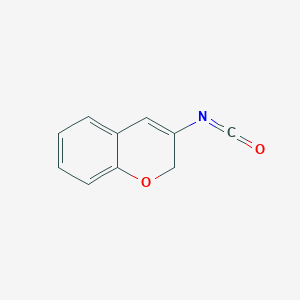
![dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate](/img/structure/B12356330.png)
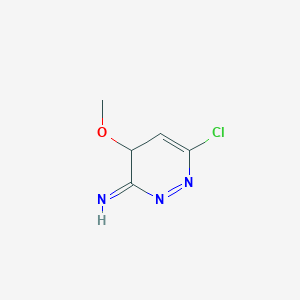
![Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate](/img/structure/B12356340.png)
